N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide
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Overview
Description
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of 4-dimethylaminobenzaldehyde with an appropriate amine under acidic conditions to form the dimethylaminophenyl intermediate.
Morpholinoethyl Addition: The intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholinoethyl group.
Oxalamide Formation: Finally, the compound is reacted with oxalyl chloride and 2-nitroaniline to form the desired oxalamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Hydrolysis: Formation of amines and carboxylic acids.
Scientific Research Applications
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrophenyl group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-chlorophenyl)oxalamide
- N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-methylphenyl)oxalamide
Uniqueness
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-nitrophenyl)oxalamide is unique due to the presence of both a nitro group and a morpholinoethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O5/c1-25(2)17-9-7-16(8-10-17)20(26-11-13-32-14-12-26)15-23-21(28)22(29)24-18-5-3-4-6-19(18)27(30)31/h3-10,20H,11-15H2,1-2H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUJSSZSXDHMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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